Fmoc-L-homocystine

Übersicht

Beschreibung

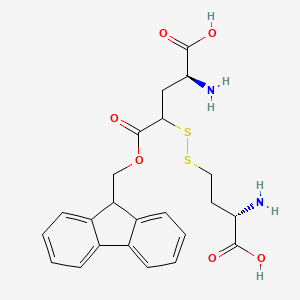

Fmoc-L-homocystine is a non-proteinogenic sulfhydryl-containing amino acid derived from methionine and is a homologue of cysteine . The compound has a molecular formula of C38H36N2O8S2 and a molecular weight of 712.8 g/mol . It is also known by the IUPAC name (2S)-4-[[ (3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a significant number of rotatable bonds . The compound’s structure includes a fluorene group with strong UV absorption properties, which provides an indicator of synthesis success .Chemical Reactions Analysis

This compound is involved in several chemical reactions, including deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical And Chemical Properties Analysis

This compound has a molecular weight of 712.8 g/mol and a molecular formula of C38H36N2O8S2 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The compound also has a significant number of rotatable bonds .Wissenschaftliche Forschungsanwendungen

Role in Cardiovascular Health

Elevated levels of plasma homocysteine are associated with increased cardiovascular risk. Studies have shown that folic acid administration, which is closely linked to homocysteine metabolism, can reduce plasma total homocysteine and potentially lower cardiovascular risk. The impact of folic acid on endothelial function has been specifically investigated, revealing that it can enhance endothelial function and lower homocysteine levels, although the precise mechanisms and clinical benefits remain under investigation (Doshi et al., 2003).

Implications in Metabolic Disorders

Homocysteine, derived from methionine metabolism, has been linked with several metabolic disorders. It circulates in plasma mostly in oxidized forms and is associated with arterial occlusive diseases. The concentration of homocysteine is an independent factor associated with coronary artery disease, and it's known that its increased concentrations can be corrected through dietary supplements such as folic acid, vitamin B12, and others. The relationship between homocysteine levels and the development of atherosclerotic disease has been a topic of discussion and research, emphasizing the potential role of homocysteine in metabolic disorders (Malinow, 1995).

Homocysteine and Bone Health

Research indicates a significant relationship between elevated homocysteine levels and bone health. Conditions like homocystinuria, which involve a marked increase in serum homocysteine, lead to severe health issues including osteoporosis and fragility fractures. Even individuals with polymorphisms in genes regulating homocysteine metabolism or those with vitamin deficiencies that lead to increased serum homocysteine levels may experience symptoms similar to homocystinuria. This highlights the detrimental effects of homocysteine on various cell types, including osteoblasts and osteoclasts, and its role in reducing bone strength and mass (Saito & Marumo, 2018).

Neurological Implications

Homocysteine's role extends to neurological health, where it's implicated in small vessel disease (SVD). Elevated levels of homocysteine can contribute to the development and progression of inflammation, atherosclerotic plaque formation, and other vascular-related issues. Studies have shown that homocysteine can disrupt cellular integrity and promote a pro-inflammatory state, potentially playing a role in conditions such as SVD (Moretti et al., 2021).

Wirkmechanismus

Target of Action

Fmoc-L-homocystine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

This compound operates by protecting the amino group of an amino acid during the formation of a peptide bond . This protection is crucial as it allows for the activation of the carboxyl group of an amino acid, which is a necessary step in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base .

Biochemical Pathways

This compound plays a role in the biochemical pathway of peptide synthesis . It is involved in the transsulfuration pathway, where homocysteine is converted to cysteine . This process requires vitamin B6 as a cofactor . A defect in this pathway can lead to an accumulation of homocysteine .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesis Instead, its utility lies in its ability to protect the amino group during peptide synthesis and its subsequent removal .

Result of Action

The result of this compound’s action is the successful synthesis of peptides . By protecting the amino group during peptide bond formation, this compound allows for the creation of peptides of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the efficiency of the Fmoc group’s removal can be affected by the choice of base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Furthermore, the fluorenyl group of this compound has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Zukünftige Richtungen

Homocysteine is increasingly recognized as an important molecule in a wide variety of cellular functions . Future research could focus on the molecular mechanisms of homocysteine pathophysiology, the reliability of animal models of hHcy, the use of vitamin B in the prevention of hHcy and its consequences .

Biochemische Analyse

Biochemical Properties

Fmoc-L-homocystine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it is used in Fmoc solid-phase peptide synthesis (SPPS) to introduce homocysteine residues into peptides . The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The trityl group is removed under acidic conditions, freeing the thiol group for further reactions. This dual protection strategy ensures the selective and efficient incorporation of homocysteine into peptides.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that Fmoc-modified amino acids and peptides can promote cell growth and proliferation . The presence of the Fmoc group enhances the hydrophobicity and aromaticity of the molecule, which can facilitate interactions with cellular membranes and proteins. These interactions can modulate cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group promotes self-assembly through hydrophobic and aromatic interactions . This self-assembly can lead to the formation of functional materials with distinct properties. Additionally, the thiol group of homocysteine can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. The removal of the Fmoc and trityl groups under specific conditions allows for precise control over the reactivity of the molecule, enabling targeted modifications and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The stability of this compound is influenced by temperature and pH conditions . It is generally stable at room temperature but may degrade over time under extreme conditions. Long-term studies have shown that this compound can maintain its functionality in in vitro and in vivo settings, although its effects on cellular function may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it can promote cell growth and proliferation without causing significant adverse effects . At higher dosages, it may exhibit toxic effects, including oxidative stress and cellular damage. The threshold dosage for these effects can vary depending on the specific animal model and experimental conditions. It is important to carefully control the dosage to avoid potential toxicity and ensure the desired biological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the transsulfuration pathway and the remethylation pathway . In the transsulfuration pathway, homocysteine is converted to cysteine through a series of enzymatic reactions. This pathway requires vitamin B6 as a cofactor. In the remethylation pathway, homocysteine is converted back to methionine, with the help of folate and vitamin B12. These pathways are crucial for maintaining cellular homeostasis and regulating methionine and cysteine levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The molecule can be transported across cellular membranes through specific transporters, and it can bind to proteins within the cell to facilitate its distribution. The localization and accumulation of this compound can be influenced by its interactions with these transporters and binding proteins, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The molecule can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals. This subcellular localization can affect the molecule’s interactions with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S2/c24-18(21(26)27)9-10-32-33-20(11-19(25)22(28)29)23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12,24-25H2,(H,26,27)(H,28,29)/t18-,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSMLTOHPQSVDI-NFBCFJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)SSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)

![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)